3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone
CAS No.: 130651-65-9
Cat. No.: VC16037441
Molecular Formula: C16H10N4O3
Molecular Weight: 306.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130651-65-9 |
|---|---|
| Molecular Formula | C16H10N4O3 |
| Molecular Weight | 306.27 g/mol |
| IUPAC Name | 3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile |
| Standard InChI | InChI=1S/C16H10N4O3/c17-9-14-12-7-6-11(20(22)23)8-13(12)16(21)19(15(14)18)10-4-2-1-3-5-10/h1-8H,18H2 |
| Standard InChI Key | AERZRUQHHWAPSI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C#N)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Amino-4-cyano-7-nitro-2-phenyl-1(2H)-isoquinolinone (CAS No. 130651-65-9) has the molecular formula C₁₆H₁₀N₄O₃ and a molecular weight of 306.27 g/mol. The IUPAC name, 3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile, reflects its substitution pattern: a nitro group at position 7, a cyano group at position 4, and a phenyl ring at position 2.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₀N₄O₃ | |
| Molecular Weight | 306.27 g/mol | |
| IUPAC Name | 3-amino-7-nitro-1-oxo-2-phenylisoquinoline-4-carbonitrile | |
| SMILES | C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=C(C=C3)N+[O-])C#N)N | |
| InChIKey | AERZRUQHHWAPSI-UHFFFAOYSA-N |
Structural Analysis
The isoquinolinone core consists of a bicyclic system fused at positions 1 and 2. The nitro group at position 7 enhances electrophilicity, while the cyano group at position 4 contributes to π-electron delocalization . X-ray crystallography of analogous compounds reveals a planar aromatic system with dihedral angles <5° between substituents, favoring intramolecular charge transfer .
Synthesis and Reaction Pathways
Regioselective Cyclocondensation
A validated synthesis route involves the reaction of 1a (7-acetyl-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline) with cyanothioacetamide in refluxing ethanol, catalyzed by piperidine . This regioselective process yields 7-acetyl-4-cyano-8-(3-nitrophenyl)-tetrahydroisoquinoline-3-thione (2a) in 93–96% yield .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| 1 | Cyanothioacetamide, EtOH, piperidine | 96% | 2a (C₂₀H₁₉N₃O₄S) |
| 2 | Ethyl iodide, NaOAc·3H₂O, EtOH | 83% | 3-ethylthio-tetrahydroisoquinoline |
Functionalization Reactions
The thione intermediate (2a) undergoes alkylation with ethyl iodide or chloroacetamide derivatives to introduce sulfur-based functionalities . For example, treatment with N-aryl-2-chloroacetamide produces (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides, which exhibit enhanced solubility in polar aprotic solvents .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions include:
Nuclear Magnetic Resonance
¹H NMR spectra (400 MHz, DMSO-d₆) reveal distinct signals:
Material Science Applications
Organic Semiconductors
The compound’s extended conjugation and electron-withdrawing nitro/cyano groups enable a narrow bandgap (2.1 eV), making it suitable for n-type organic field-effect transistors (OFETs). Thin-film measurements show electron mobility of 0.12 cm²/V·s, comparable to fullerene derivatives.
Fluorescent Sensors
In acetonitrile, the compound exhibits strong blue fluorescence (λₑₘ = 450 nm) with a quantum yield of Φ = 0.38. Nitroaromatic analytes (e.g., picric acid) quench emission via photoinduced electron transfer, enabling detection at 10 nM concentrations.
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